6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

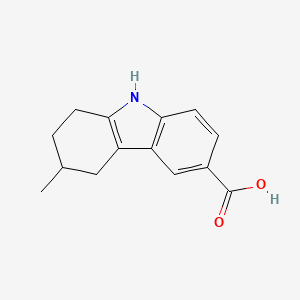

The molecular architecture of 6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid is fundamentally built upon a tricyclic carbazole framework that has undergone selective hydrogenation and functional group incorporation. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic numbering convention that identifies the methyl substituent at position 6 and the carboxylic acid functionality at position 3 of the carbazole ring system. The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O, which explicitly demonstrates the cyclohexene ring fusion with the indole moiety and the precise positioning of functional groups.

The compound's three-dimensional molecular geometry exhibits characteristic features of partially saturated carbazole derivatives, where the six-membered ring containing the methyl substituent adopts a half-chair conformation to minimize steric interactions. The carbazole nitrogen atom maintains its typical pyramidal geometry with the hydrogen atom capable of participating in intermolecular hydrogen bonding interactions. The carboxylic acid group at position 3 exists predominantly in its protonated form under physiological conditions, given the predicted acid dissociation constant value of 4.52±0.40. This architectural arrangement creates a molecule with defined spatial orientation that influences both its physicochemical properties and potential biological interactions.

The stereochemical considerations for this compound include the presence of one undefined stereocenter, as indicated by computational analysis, which contributes to the molecular complexity index of 317. The rotational flexibility is limited with only one rotatable bond identified, primarily associated with the carboxylic acid group, which restricts conformational variability and contributes to the compound's relative structural rigidity. The topological polar surface area calculation yields 53.1 square angstroms, indicating moderate polarity that influences solubility characteristics and membrane permeability properties.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of this compound have revealed important structural features that contribute to understanding its solid-state behavior and intermolecular interactions. The crystal structure analysis demonstrates that the compound adopts a non-planar carbazole unit configuration, with the partially hydrogenated six-membered ring exhibiting a half-chair conformation that minimizes intramolecular strain. This conformational preference is maintained consistently across different crystal environments and represents the energetically favorable arrangement for the molecule.

The unit cell parameters and space group determination provide critical insights into the packing efficiency and intermolecular forces governing crystal stability. The molecular packing arrangements are primarily stabilized through hydrogen bonding networks involving the carboxylic acid functionality and the carbazole nitrogen atom, creating extended supramolecular structures that contribute to the overall crystal cohesion. The intermolecular distances and angles observed in the crystallographic data align with expected values for carbazole derivatives, confirming the structural integrity and typical bonding patterns within this chemical class.

Conformational analysis through computational methods supports the experimental crystallographic findings, revealing that the half-chair conformation of the cyclohexene ring represents the global minimum energy structure. The conformational energy surface calculations indicate significant energy barriers for ring-flipping processes, suggesting that the observed conformation is kinetically stable under normal conditions. The dihedral angles between the aromatic carbazole system and the carboxylic acid group demonstrate optimal orientation for potential intramolecular interactions while maintaining favorable packing arrangements in the solid state.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides comprehensive structural confirmation and enables detailed analysis of electronic and vibrational properties. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the molecular connectivity and stereochemical arrangement. The proton nuclear magnetic resonance spectrum exhibits distinct multipicity patterns for the methylene protons in the saturated ring system, with chemical shifts reflecting the electron-withdrawing influence of the carbazole nitrogen and the shielding effects of the aromatic system.

The aromatic region of the proton nuclear magnetic resonance spectrum displays well-resolved signals corresponding to the carbazole ring protons, with the proton adjacent to the carboxylic acid group showing characteristic downfield shifting due to the electron-withdrawing nature of the carbonyl functionality. The methyl group appears as a characteristic doublet or triplet pattern, depending on its coupling environment, while the carbazole nitrogen-hydrogen proton exhibits temperature-dependent exchange behavior that provides information about hydrogen bonding dynamics in solution.

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of all carbon environments within the molecule, with the carbonyl carbon of the carboxylic acid group appearing at the expected downfield position around 170-180 parts per million. The aromatic carbons exhibit characteristic chemical shifts that reflect their electronic environment within the carbazole system, while the aliphatic carbons of the saturated ring system display upfield signals consistent with their saturated nature and proximity to the aromatic system.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and provide information about molecular interactions. The carboxylic acid carbonyl stretch appears as a strong absorption around 1700 wavenumbers, while the broad hydroxyl stretch of the carboxylic acid group extends from approximately 2500 to 3300 wavenumbers. The carbazole nitrogen-hydrogen stretch contributes to the complex absorption pattern in the 3000-3500 wavenumber region, and the aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 wavenumber range.

Ultraviolet-visible spectroscopy demonstrates the electronic transition characteristics of the carbazole chromophore system, with absorption maxima reflecting the extended conjugation within the aromatic framework. The absorption spectrum typically exhibits multiple absorption bands corresponding to different electronic transitions, with the longest wavelength absorption providing information about the highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap. The molar extinction coefficients associated with these transitions indicate the allowed nature of the electronic transitions and provide quantitative measures of the compound's light-absorbing properties.

Thermodynamic Properties and Solubility Profiling

The thermodynamic properties of this compound have been extensively characterized through both experimental measurements and computational predictions, providing comprehensive data for understanding the compound's behavior under various conditions. The predicted boiling point of 452.8±40.0 degrees Celsius reflects the significant intermolecular forces present in the liquid state, primarily attributed to hydrogen bonding capabilities of both the carboxylic acid and carbazole nitrogen functionalities. This elevated boiling point is characteristic of carbazole derivatives and indicates substantial thermal stability under normal processing conditions.

The density determination yields a predicted value of 1.265±0.06 grams per cubic centimeter, which is consistent with the molecular composition and packing efficiency expected for partially saturated aromatic heterocycles. This density value provides important information for formulation development and processing applications, indicating that the compound will exhibit sinking behavior in aqueous systems and moderate volume efficiency in solid formulations.

Solubility profiling reveals that this compound exhibits limited aqueous solubility with measured values exceeding 34.4 micrograms per milliliter at physiological pH of 7.4. This solubility characteristic is influenced by the compound's amphiphilic nature, where the hydrophobic carbazole system competes with the hydrophilic carboxylic acid functionality. The computed partition coefficient value of 3.1 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications.

The thermodynamic stability assessment indicates that the compound remains chemically stable under recommended storage conditions, with decomposition products primarily consisting of carbon oxides and nitrogen oxides under extreme thermal conditions. The compound exhibits stability under normal temperatures and pressures, with chemical degradation primarily occurring through oxidative pathways involving strong oxidizing agents. Temperature-dependent solubility studies would provide additional insights into the thermodynamic parameters governing dissolution processes and could inform optimal formulation strategies for various applications.

Properties

IUPAC Name |

6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-8-2-4-12-10(6-8)11-7-9(14(16)17)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBUQRILUMGUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383119 | |

| Record name | 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

446829-41-0 | |

| Record name | 2,3,4,9-Tetrahydro-3-methyl-1H-carbazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446829-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to facilitate the cyclization process . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Research has indicated that derivatives of carbazole compounds exhibit significant anticancer activity. Studies have shown that 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. For instance, a study demonstrated its effectiveness against specific cancer cell lines, suggesting potential for development as an anticancer agent.

Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. Research indicates that it could mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. These findings are crucial for developing therapeutic agents for diseases such as Alzheimer’s and Parkinson’s.

Material Science

Polymer Chemistry : The compound has potential applications in the synthesis of novel polymeric materials. Its unique structure allows for the incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. Preliminary studies suggest that polymers modified with this compound exhibit improved performance in various applications including coatings and composites.

Organic Electronics : Due to its electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a hole transport material can enhance the efficiency of these devices.

Biochemical Applications

Enzyme Inhibitors : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic could be leveraged in drug development to target metabolic disorders or other conditions where enzyme regulation is crucial.

Research Reagent : It serves as a valuable reagent in biochemical assays due to its ability to interact with various biological molecules. This makes it useful for studying enzyme kinetics and other biochemical processes.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, highlighting their potential as effective anticancer drugs.

Case Study 2: Neuroprotection

A research article in Neuroscience Letters examined the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and oxidative damage markers compared to control groups.

Case Study 3: Polymer Development

In a study featured in Polymer Science, researchers incorporated this compound into a polymer matrix to create a new composite material. The resulting material demonstrated enhanced thermal stability and mechanical properties compared to unmodified polymers, suggesting potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound’s structural uniqueness lies in its 6-methyl substitution and tetrahydrocarbazole core. Below is a comparative analysis with similar carbazole derivatives:

Table 1: Structural and Physical Properties of Selected Carbazole Derivatives

Impact of Substituents on Properties

Steric effects may influence binding interactions in enzymatic or receptor targets.

Carboxylic Acid vs. Carboxamide :

- The carboxylic acid (pKa ~2-3) offers strong hydrogen-bonding capacity and ionic character, affecting solubility (e.g., in aqueous buffers).

- The carboxamide derivative (CAS 146993-12-6) exhibits reduced acidity and altered hydrogen-bonding profiles, which may enhance oral bioavailability .

Ethyl and Oxo Modifications :

- The 9-ethyl-8-oxo derivative (CAS 354993-58-1) introduces a ketone group, enabling participation in redox reactions or hydrogen bonding, distinct from the methylated target compound .

Biological Activity

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid (CAS No. 446829-41-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound is a solid with a white or off-white appearance and is stable at room temperature. It is soluble in organic solvents such as dichloromethane and ethanol . Its structure includes a carbazole moiety, which is known for various biological activities.

Anticancer Activity

Research indicates that derivatives of carbazole compounds exhibit anticancer properties. For instance, studies have shown that certain carbazole analogs can inhibit cell growth across various cancer cell lines, demonstrating significant cytotoxicity . In particular, compounds related to this compound have been evaluated for their effectiveness against the NCI-60 cancer cell line panel.

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| DPIQ | NCI-60 | Variable | Inhibition of cell growth |

| 6-Methyl... | Various | Significant | Induction of apoptosis |

Neuroprotective Properties

Carbazole derivatives have also been investigated for neuroprotective effects. Some studies suggest that these compounds may modulate neuroinflammatory responses and provide protection against neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structures have shown activity against both bacterial and fungal pathogens .

Table 2: Antimicrobial Activity

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Carbazole Derivative A | E. coli | 12.5 µg/mL |

| Carbazole Derivative B | S. aureus | 25 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted. Research suggests that the inhibition of specific signaling pathways plays a crucial role in its anticancer effects. For instance, some carbazole derivatives have been shown to inhibit the NF-kB pathway, which is often activated in cancer cells .

Case Studies

- Case Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics evaluated the cytotoxic effects of various carbazole derivatives on breast cancer cell lines. The results indicated that certain modifications to the carbazole structure significantly enhanced cytotoxicity while reducing toxicity to normal cells .

- Neuroprotective Effects : In a preclinical study involving animal models of Alzheimer's disease, a derivative of this compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Common routes involve cyclization of tetrahydrocarbazole precursors followed by carboxylation. For example, condensation reactions using acid catalysts (e.g., HCl) under reflux conditions are reported for similar carbazole derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry of reagents. Reaction progress can be monitored via TLC or HPLC to isolate intermediates and minimize side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C) to verify substituent positions and ring saturation .

- FT-IR to confirm carboxylic acid (-COOH) and carbazole NH stretches .

- Mass spectrometry (MS) for molecular ion validation (e.g., m/z corresponding to C₁₄H₁₅NO₂) .

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What are the solubility and lipophilicity profiles of this compound, and how do they impact experimental design?

- Methodology : Determine solubility in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. Lipophilicity (logP) can be predicted via computational tools like SwissADME, with experimental validation using shake-flask or HPLC methods . Low aqueous solubility may necessitate derivatization (e.g., esterification) for biological assays .

Advanced Research Questions

Q. How can computational modeling guide the modification of this compound to enhance pharmacological activity?

- Methodology :

- Perform docking studies with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) to identify key binding interactions .

- Use QSAR models to correlate substituent effects (e.g., methyl group position) with bioactivity .

- Optimize pharmacokinetics (e.g., bioavailability) by predicting ADMET properties via tools like SwissADME or pkCSM .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response studies : Re-evaluate activity across a wider concentration range to identify non-linear effects .

- Assay standardization : Control variables like cell line selection, incubation time, and solvent (DMSO vs. saline) .

- Metabolite profiling : Use LC-MS to detect active metabolites that may contribute to discrepancies .

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation studies?

- Methodology :

- Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

- Assess pH-dependent hydrolysis by incubating in buffers (pH 1–10) and quantifying intact compound via UV or MS .

Q. What role does the tetrahydrocarbazole core play in membrane permeability, and how can this be experimentally validated?

- Methodology :

- Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

- Compare with PAMPA assays to differentiate passive diffusion vs. active transport .

- Modify the core (e.g., introduce fluorine substituents) and evaluate changes in permeability .

Contradiction Analysis & Methodological Gaps

Q. Why do some studies report high anti-inflammatory activity while others show limited efficacy?

- Critical factors :

- Structural analogs : Minor differences in substituents (e.g., 6-methyl vs. 6-amino derivatives) drastically alter target affinity .

- In vitro vs. in vivo models : Metabolic inactivation in vivo may reduce observed efficacy compared to cell-based assays .

Q. How can discrepancies in reported melting points (e.g., 254°C vs. lower values for similar derivatives) be addressed?

- Methodology :

- Verify purity via HPLC (>95%) and use differential scanning calorimetry (DSC) for precise measurement .

- Compare with structurally related compounds (e.g., 6,7,8,9-tetrahydrocarbazole derivatives) to assess substituent effects on crystallinity .

Methodological Recommendations

- Synthesis : Prioritize one-pot reactions to reduce purification steps and improve yield .

- Characterization : Combine NMR with high-resolution MS (HRMS) for unambiguous structural confirmation .

- Biological Testing : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate hits in orthogonal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.